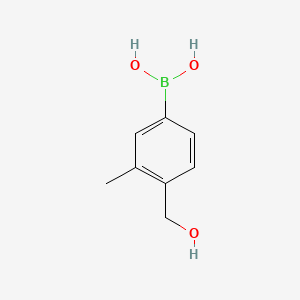

4-Hydroxymethyl-3-methylphenylboronic acid

Description

Evolution and Significance of Arylboronic Acids in Modern Organic Synthesis and Materials Science

First prepared in 1860, boronic acids are organic compounds characterized by a carbon-boron bond, with the general formula R-B(OH)₂. nih.gov For much of their history, they remained a chemical curiosity. However, the late 20th century witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which joins an organoboron compound with an organic halide, proved to be a remarkably robust and versatile method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. medchemexpress.com The stability, low toxicity, and commercial availability of arylboronic acids have made them indispensable reagents in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com

Beyond their role as synthetic intermediates, arylboronic acids have garnered significant attention in materials science. Their ability to form reversible covalent bonds with diols has been harnessed to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of sugars. sigmaaldrich.com This has led to the development of stimuli-responsive hydrogels, sensors, and drug delivery systems. sigmaaldrich.comcymitquimica.com

The Unique Role of Substituted Phenylboronic Acids in Chemical Research

The true power of arylboronic acids lies in the tunability of their properties through the introduction of substituents on the phenyl ring. These substituents can modulate the electronic and steric properties of the boronic acid, influencing its reactivity in cross-coupling reactions and its binding affinity in sensor applications. For instance, electron-donating or electron-withdrawing groups can alter the pKa of the boronic acid, which is crucial for its interaction with diols. nih.gov

Substituted phenylboronic acids are now at the forefront of research in medicinal chemistry and diagnostics. By incorporating specific functional groups, scientists can design molecules that target particular biological structures. For example, phenylboronic acids are being explored for their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells, opening new avenues for targeted cancer therapy and diagnosis.

Specific Research Context and Potential of 4-Hydroxymethyl-3-methylphenylboronic Acid

Within the diverse family of substituted phenylboronic acids, this compound presents a unique combination of functional groups that suggests significant potential in specialized research areas. While extensive research on this specific molecule is not yet widely published, its structural features allow for informed predictions about its utility.

The hydroxymethyl group at the 4-position offers a reactive handle for further chemical modification. This alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This versatility allows for the incorporation of this boronic acid into larger molecular architectures, such as polymers or drug conjugates. The presence of the methyl group at the 3-position, adjacent to the hydroxymethyl group, introduces both steric and electronic effects that can fine-tune the reactivity of the molecule.

The pinacol (B44631) ester of this compound is commercially available, indicating its primary use as a building block in organic synthesis, likely in Suzuki-Miyaura coupling reactions. Its application can be inferred from the use of its isomer, 4-(hydroxymethyl)phenylboronic acid, which is a reactant in the synthesis of mTOR kinase inhibitors and HIV protease inhibitors. sigmaaldrich.comcymitquimica.com The specific substitution pattern of this compound may offer advantages in terms of solubility, stability, or the ability to form specific interactions within a biological target or a material matrix.

Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | Inferred |

| Molecular Weight | 165.98 g/mol | Inferred |

| CAS Number | Not directly available for the acid; 1160430-87-4 for the pinacol ester |

Detailed Research Findings

As a relatively new or specialized compound, detailed research findings specifically for this compound are not yet prevalent in the public domain. However, based on the known applications of its structural analogs, its potential can be extrapolated to the following areas:

Medicinal Chemistry: As a fragment in the synthesis of complex, biologically active molecules. The hydroxymethyl group could act as a key hydrogen bond donor or acceptor in a protein binding site.

Materials Science: As a monomer in the creation of functional polymers. The hydroxymethyl group could be used for polymerization, while the boronic acid moiety could provide stimuli-responsive properties.

Organic Synthesis: As a versatile building block in cross-coupling reactions, where the methyl group could influence the regioselectivity and efficiency of the coupling.

The unique arrangement of substituents on the phenyl ring of this compound positions it as a compound of interest for chemists seeking to create novel molecules with tailored properties. Future research will undoubtedly uncover the specific applications where this particular building block offers a distinct advantage.

Structure

2D Structure

Propriétés

IUPAC Name |

[4-(hydroxymethyl)-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUMAXFJNQYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675315 | |

| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-88-5 | |

| Record name | B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Reactions and Mechanistic Investigations Involving 4 Hydroxymethyl 3 Methylphenylboronic Acid

Cross-Coupling Reactions in C-C Bond Formation

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity. researchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgresearchgate.net Among the most powerful and versatile of these methods is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds to forge new C-C bonds. wikipedia.org Arylboronic acids, such as 4-Hydroxymethyl-3-methylphenylboronic acid, are key substrates in these transformations, serving as the organoboron component to be coupled with various organic halides or triflates. wikipedia.orglibretexts.org The reaction's tolerance of a wide array of functional groups and its relatively mild conditions have made it an indispensable tool in synthetic chemistry. libretexts.orgnih.gov

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction (or Suzuki coupling) is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The general scheme involves the coupling of a halide (R¹-X) with an organoboron species (R²-BY₂), where this compound acts as the R²-BY₂ component. wikipedia.org The success of the reaction stems from the stability, low toxicity, and commercial availability of many boronic acid reagents, as well as the predictable and highly efficient nature of the catalytic process. nih.govnih.gov

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. The cycle comprises three primary steps:

Oxidative Addition : The cycle begins with an active Pd(0) species, which undergoes oxidative addition with an organohalide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) complex (Ar¹-Pd-X). wikipedia.orglibretexts.org The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl. researchgate.net

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid (Ar²-B(OH)₂) first reacts with a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This activated species then reacts with the Pd(II) complex from the previous step. The halide ligand on the palladium is replaced by the aryl group from the boronate, generating a new diorganopalladium(II) intermediate (Ar¹-Pd-Ar²) and displacing the boron-containing byproduct. wikipedia.orglibretexts.org

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) through a new C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

This catalytic cycle is the accepted pathway for Suzuki-Miyaura reactions involving arylboronic acids, including this compound.

The performance of the palladium catalyst in the Suzuki-Miyaura reaction is critically dependent on the ligands coordinated to the metal center. Ligands stabilize the palladium species and modulate its reactivity, significantly impacting reaction rates and yields. nih.gov For coupling reactions involving arylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. rsc.orgresearchgate.net

Key classes of ligands include:

Trialkyl- and Triarylphosphines : Ligands like triphenylphosphine (B44618) (PPh₃) were used in early studies, while more sterically demanding and electron-rich ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) have shown superior activity, especially with less reactive substrates like aryl chlorides. rsc.org

Buchwald Ligands : A class of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) developed by Stephen Buchwald. These ligands are highly effective for a broad range of Suzuki couplings, including those involving complex heterocyclic substrates, by promoting efficient oxidative addition and reductive elimination. rsc.org

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that can achieve high turnover numbers and are sometimes more resistant to deactivation than phosphine-based systems. nih.gov

The selection of an appropriate ligand is crucial when using substituted boronic acids like this compound to ensure high catalytic efficiency and prevent side reactions.

| Ligand Class | Example Ligand | Key Characteristics | Typical Application |

|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderately bulky, common, and inexpensive. | General purpose, often for reactive aryl iodides and bromides. |

| Bulky, Electron-Rich Phosphines | Tri-tert-butylphosphine (P(tBu)₃) | Very bulky and electron-rich, enhances catalyst activity. | Coupling of unreactive substrates like aryl chlorides. |

| Buchwald Ligands | XPhos, SPhos | Highly bulky and electron-rich biaryl phosphines. | Broad substrate scope, including challenging heterocyclic and sterically hindered couplings. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable catalyst complexes. | High-turnover catalysis, reactions requiring high thermal stability. nih.gov |

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling, as they profoundly influence reaction rates and yields. researchgate.nethes-so.ch

Role of the Base : The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step. wikipedia.orglibretexts.org Common bases include:

Carbonates : Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, often in aqueous or mixed solvent systems.

Phosphates : Potassium phosphate (B84403) (K₃PO₄) is a strong base effective in many systems, particularly for less reactive substrates. researchgate.net

Hydroxides : Sodium hydroxide (B78521) (NaOH) and other strong bases can be effective but may not be suitable for base-sensitive substrates. researchgate.net

Fluorides : Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) are also used, particularly in anhydrous conditions.

Role of the Solvent : The solvent must solubilize the reactants and catalyst. hes-so.ch The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and the rate of the reaction steps. researchgate.net Common solvents include:

Ethers : Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are frequently used. researchgate.nethes-so.ch

Aromatic Hydrocarbons : Toluene is a common choice, especially for reactions at higher temperatures.

Polar Aprotic Solvents : Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.

Alcohols and Water : Aqueous mixtures (e.g., THF/water, Ethanol/water) are common, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species. researchgate.nethes-so.ch

For a substrate like this compound, its solubility and the potential for the hydroxymethyl group to engage in hydrogen bonding would influence the optimal choice of solvent. A protic or polar aprotic solvent system would likely be favored.

| Entry | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | K₃PO₄·3H₂O | Dioxane | 0 | researchgate.net |

| 2 | K₃PO₄·3H₂O | Methanol | 78.9 | researchgate.net |

| 3 | K₃PO₄·3H₂O | Ethanol | 73.4 | researchgate.net |

| 4 | NaOH | Methanol/Water (3:2) | 96.3 | researchgate.net |

| 5 | K₂CO₃ | DMF | 42 | researchgate.net |

Table represents the effect of different base and solvent combinations on the yield of a model Suzuki-Miyaura reaction between bromobenzene (B47551) and phenylboronic acid, illustrating the critical nature of reaction conditions. researchgate.netresearchgate.net

The scope of the Suzuki-Miyaura reaction is exceptionally broad, accommodating a vast range of functional groups on both the organohalide and the organoboron partner. researchgate.netnih.gov

Organohalide Reactivity : The reactivity of the organohalide coupling partner is largely dictated by the strength of the carbon-halogen bond, which affects the rate-determining oxidative addition step. The general order of reactivity is: C-I > C-Br ≈ C-OTf >> C-Cl. researchgate.net While aryl iodides and bromides are the most common substrates, significant advances in ligand and catalyst design have enabled the efficient coupling of less reactive but more cost-effective aryl chlorides. libretexts.org

Arylboronic Acid Scope : The reaction is highly tolerant of functional groups on the arylboronic acid. Both electron-donating and electron-withdrawing groups are generally well-tolerated. researchgate.net This tolerance is a key reason for the reaction's widespread use in the late-stage functionalization of complex molecules. nih.gov Substrates with sensitive functionalities, such as aldehydes, ketones, esters, and alcohols, can often be used without protection. The presence of the hydroxymethyl and methyl groups on this compound is well within the scope of modern Suzuki-Miyaura coupling protocols. However, boronic acids with strongly electron-withdrawing groups can sometimes be susceptible to a side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source. nih.govresearchgate.net

The substituents on the phenyl ring of an arylboronic acid can exert significant steric and electronic effects on the efficiency of the Suzuki-Miyaura coupling. nih.govresearchgate.net

Electronic Effects :

Electron-Withdrawing Groups (EWGs) : EWGs can increase the acidity of the boronic acid, potentially facilitating the formation of the boronate species required for transmetalation. nih.gov However, very strong EWGs can also increase the rate of protodeboronation, a competitive side reaction that lowers the yield. researchgate.net

Electron-Donating Groups (EDGs) : EDGs decrease the acidity of the boronic acid and can slow the rate of transmetalation. However, they also tend to suppress protodeboronation. researchgate.net

Steric Effects :

For This compound :

The methyl group at the 3-position is a weak electron-donating group (+I effect).

The hydroxymethyl group at the 4-position is weakly electron-withdrawing via induction (-I effect) due to the electronegative oxygen atom.

The net electronic effect of these two groups is relatively balanced, making the compound a good substrate for coupling.

Crucially, both ortho positions (2 and 6) are unsubstituted. This lack of significant steric hindrance around the boronic acid moiety is highly favorable for an efficient transmetalation step and, consequently, a successful coupling reaction. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coupling |

|---|---|---|---|---|

| -CH₃ (Methyl) | 3 (meta) | Weakly Electron-Donating (+I) | Minimal hindrance to the boronic acid group. | Generally favorable, suppresses protodeboronation. |

| -CH₂OH (Hydroxymethyl) | 4 (para) | Weakly Electron-Withdrawing (-I) | No direct steric hindrance to the boronic acid group. | Well-tolerated; may slightly increase reactivity without promoting significant side reactions. |

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Copper-Mediated Reactions)

Beyond the well-known palladium-catalyzed Suzuki coupling, this compound is a viable substrate for other transition metal-catalyzed reactions, most notably those mediated by copper. Copper catalysis offers a complementary approach for forming carbon-heteroatom and carbon-carbon bonds. sigmaaldrich.comnih.gov

The Chan-Lam coupling, a copper-mediated cross-coupling reaction, is particularly relevant. It facilitates the formation of aryl ethers, thioethers, and amines from arylboronic acids. smith.edu In a typical Chan-Lam O-arylation, the arylboronic acid couples with an alcohol or phenol (B47542). For a substrate like this compound, this would typically involve reaction with an external alcohol, as the intramolecular etherification is not sterically feasible. Similarly, N-arylation can be achieved by coupling with amines or related nitrogen nucleophiles, such as N-hydroxyphthalimide. researchgate.net These reactions are often performed under aerobic conditions, where O2 serves as the oxidant, or with a stoichiometric amount of a copper(II) salt. researchgate.netnih.gov The mechanism generally involves the transmetalation of the aryl group from boron to a copper(II) center, followed by reductive elimination to form the C-O or C-N bond. nih.gov

A common side reaction in copper-catalyzed processes is the homocoupling of the boronic acid to yield a symmetrical biaryl. nih.gov Controlling the reaction conditions, such as the choice of copper salt, base, and solvent, is crucial to favor the desired cross-coupling product over this undesired homocoupling. nih.govnih.gov

Table 1: Examples of Copper-Mediated Reactions with Arylboronic Acids

| Reaction Type | Nucleophile | Typical Copper Catalyst | Key Features | Citations |

|---|---|---|---|---|

| Chan-Lam O-Arylation | Phenols, Alcohols | Cu(OAc)₂, CuCl₂ | Forms aryl ethers; often uses pyridine (B92270) as a ligand/base. | smith.eduresearchgate.net |

| Chan-Lam N-Arylation | Amines, Amides, N-Hydroxyphthalimide | Cu(OAc)₂, Cu(I) salts | Forms aryl-nitrogen bonds; reaction outcome can depend on the copper oxidation state. | researchgate.netnih.gov |

| Homocoupling | Another boronic acid molecule | Cu(II) salts | Forms symmetrical biaryls; often an undesired side product. | nih.gov |

Selective Functional Group Transformations

The two key functional groups of this compound—the hydroxymethyl and the boronic acid moieties—allow for a range of selective transformations.

Oxidation Chemistry of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, provided the boronic acid group remains intact. The choice of oxidant and reaction conditions is critical for achieving this chemoselectivity.

Electrochemical oxidation represents a modern approach for such transformations. digitellinc.com Studies on the closely related 4-(hydroxymethyl)benzoic acid have shown that gold electrodes in an alkaline electrolyte can effectively catalyze the oxidation of the hydroxymethyl group. digitellinc.comresearchgate.net The reaction proceeds first to the corresponding aldehyde (4-formyl-3-methylphenylboronic acid) and, with further oxidation, to the carboxylic acid (4-carboxy-3-methylphenylboronic acid). researchgate.net This method offers a controlled, reagent-free alternative to traditional chemical oxidants.

Conventional chemical oxidants like manganese dioxide (MnO₂) are known for the selective oxidation of benzylic alcohols to aldehydes. Other reagent systems, such as those based on chromium (e.g., PCC) or DMSO (e.g., Swern, Moffatt), can also be employed, though care must be taken to avoid undesired reactions with the boronic acid group.

Table 2: Products of Selective Oxidation of the Hydroxymethyl Group

| Oxidation Stage | Product Name | Structure | Typical Method | Citations |

|---|---|---|---|---|

| Partial Oxidation | 4-Formyl-3-methylphenylboronic acid |  |

Electrochemical oxidation (controlled potential); MnO₂ | digitellinc.comresearchgate.net |

| Full Oxidation | 4-Carboxy-3-methylphenylboronic acid |  |

Electrochemical oxidation; Stronger oxidants (e.g., KMnO₄) under controlled pH | researchgate.net |

Reduction Pathways of the Boronic Acid Functionality

The reduction of an arylboronic acid functionality is not a common transformation, as the carbon-boron bond is generally stable under many reductive conditions. nih.govresearchgate.net In fact, boronic acids are often employed as catalysts in reduction reactions, such as the reductive alkylation of azoarenes, highlighting their stability. nih.govresearchgate.net

The primary "reductive" pathway for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This reaction is typically not a formal reduction but can be promoted by acids, bases, or certain metal catalysts, effectively removing the boronic acid moiety from the aromatic ring.

Direct reduction of the B(OH)₂ group itself to a borane (B79455) (BH₂) or other reduced boron species while it is attached to the aryl ring is synthetically challenging and not a standard procedure. The focus of boronic acid chemistry is almost exclusively on its use in coupling reactions or as a Lewis acidic catalyst. researchgate.net

Nucleophilic Derivatization of the Hydroxymethyl Moiety

The hydroxymethyl group serves as a handle for introducing various functionalities through nucleophilic substitution. To facilitate this, the hydroxyl group must first be converted into a better leaving group.

One common strategy is conversion to a tosylate or mesylate ester. Reaction of this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding sulfonate ester. This activated intermediate readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, halides, thiolates) to generate diverse derivatives.

Alternatively, the Mitsunobu reaction provides a direct route to convert the alcohol into esters, ethers, or other substituted products. sigmaaldrich.commedchemexpress.com This reaction involves treating the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (such as DEAD or DIAD) in the presence of a suitable nucleophile (e.g., a carboxylic acid for esterification or a phenol for etherification).

Table 3: Examples of Nucleophilic Derivatization

| Reaction Type | Reagents | Intermediate | Product Type | Citations |

|---|---|---|---|---|

| Sulfonate Ester Formation | TsCl or MsCl, Pyridine | Tosylate/Mesylate Ester | Activated for Sₙ2 | - |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nu-H | Oxyphosphonium salt | Ester, Ether, etc. | sigmaaldrich.commedchemexpress.com |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Activated for Sₙ2 | - |

Intramolecular Cyclization Potentials and Benzoxaborole Formation

Benzoxaboroles are a class of bicyclic compounds containing a boron atom within a five-membered heterocyclic ring fused to a benzene (B151609) ring. acs.org They have attracted significant interest as pharmacophores due to their unique ability to interact with biological targets. acs.org The formation of a benzoxaborole relies on the intramolecular condensation between a boronic acid and a hydroxyl group positioned ortho to each other on an aromatic ring. nih.gov

In the case of This compound , the boronic acid (at position 1) and the hydroxymethyl group (at position 4) are in a para relationship. Due to this substitution pattern, direct intramolecular cyclization to form a standard five-membered benzoxaborole ring is not structurally possible .

The formation of a benzoxaborole is characteristic of ortho-hydroxymethylphenylboronic acids. acs.org In these isomers, the proximity of the two functional groups allows for a facile, reversible dehydration reaction, often simply upon dissolution in a suitable solvent or under mild heating, to yield the stable five-membered benzoxaborole ring. acs.org This process is an equilibrium, but for the five-membered ring, the cyclic form is strongly favored. acs.org The surprising ability of these structures to form stable complexes makes them important in medicinal chemistry and for use as sensors. acs.orgnih.gov

Applications of 4 Hydroxymethyl 3 Methylphenylboronic Acid in Medicinal and Biological Chemistry

Strategic Building Block for Pharmacologically Active Compounds

As a substituted phenylboronic acid, this compound is categorized as a key intermediate for the synthesis of complex molecules essential in drug discovery. Its structure is amenable to creating diverse molecular architectures through established synthetic protocols. However, specific examples of its use in generating drug candidates or in lead optimization are not extensively documented in the literature.

Synthesis of Drug Candidates and Lead Optimization

There is a lack of specific published research that details the use of 4-Hydroxymethyl-3-methylphenylboronic acid in the synthesis of particular drug candidates or during the lead optimization phase of a drug discovery program.

Development of Kinase Inhibitors (e.g., mTOR Inhibitors)

The development of kinase inhibitors often involves the use of arylboronic acids for the construction of the inhibitor scaffold. The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase in cell growth and proliferation, making it a significant target for cancer therapy. While numerous mTOR inhibitors have been developed, there are no specific reports detailing the use of this compound as a building block in their synthesis.

Research into Anticancer and Antiviral Agents

The general utility of boronic acids in the development of anticancer and antiviral agents is well-established. They are present in approved drugs and numerous research compounds. Nevertheless, dedicated research focusing on the anticancer or antiviral properties of derivatives synthesized specifically from this compound has not been published.

Exploration of Antimicrobial and Antiparasitic Properties

The investigation of boronic acid derivatives for their potential as antimicrobial and antiparasitic agents is an active area of research. However, studies specifically exploring compounds derived from this compound for these properties are not found in the current body of scientific literature.

Boronic Acid-Based Biosensing and Recognition Systems

Boronic acids are widely used in the design of biosensors due to their ability to form reversible covalent bonds with diols, a structural feature present in many biologically important molecules like carbohydrates and glycoproteins. This interaction can be translated into a detectable signal (e.g., optical or electrochemical). Despite this general principle, there is no specific literature describing the application of this compound in the construction of such biosensing or molecular recognition systems.

Mechanisms of Diol and Saccharide Recognition

A thorough search of scientific databases and literature archives did not yield specific studies detailing the mechanisms of diol and saccharide recognition by this compound. While boronic acids, in general, are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form stable five- and six-membered cyclic boronate esters, research delineating the specific binding kinetics, thermodynamics, and equilibrium constants for this compound is not presently available.

Development of Responsive Sensors

There is no available research in the public domain that describes the development or application of this compound in the creation of responsive sensors. The general principle for such sensors involves the change in a measurable signal (e.g., fluorescence, color) upon the binding of the boronic acid moiety to a target analyte like glucose. mdpi.com However, specific examples or data related to the use of this compound for this purpose have not been reported.

Advancement in Drug Delivery Systems and Bio-Conjugation

Investigations into the application of this compound in advanced drug delivery systems or for bio-conjugation are not found in the current body of scientific literature. Phenylboronic acid derivatives are often explored for creating pH-responsive drug carriers or for conjugating with biomolecules. rice.edunih.gov Despite this, specific research detailing the synthesis of polymers or nanoparticles using this compound, or its use in forming bioconjugates with proteins or peptides, remains un-documented. bohrium.comnih.gov

Computational Chemistry and Structure-Activity Relationship Studies

Computational studies are vital for understanding the behavior of molecules and for designing new ones with enhanced properties. However, specific computational analyses for this compound are not available in published research.

Molecular Docking and Binding Affinity Prediction

No molecular docking studies or binding affinity predictions for this compound with any specific biological target (e.g., proteins, enzymes) have been reported in the literature. Such studies for other boronic acids are common to predict their potential as inhibitors or therapeutic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

A search for Quantitative Structure-Activity Relationship (QSAR) studies involving this compound or its derivatives yielded no results. QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity, but no such models have been developed or published for this specific compound.

Theoretical Modeling of Compound-Biomolecule Interactions (e.g., Protein Stabilization)

There is an absence of published research on the theoretical modeling of interactions between this compound and biomolecules. This includes a lack of studies on its potential for protein stabilization or other dynamic interactions that would be elucidated through computational simulations. nih.gov

Innovations in Materials Science and Polymer Chemistry Utilizing 4 Hydroxymethyl 3 Methylphenylboronic Acid

Integration into Advanced Polymer Architectures

The bifunctional nature of 4-Hydroxymethyl-3-methylphenylboronic acid makes it an ideal monomer for constructing complex and functional polymer architectures. The hydroxymethyl group provides a handle for incorporation into polymer backbones through esterification or urethane (B1682113) linkages, while the boronic acid group can be preserved as a pendant functional moiety. This allows for the synthesis of polymers with built-in responsiveness or sites for further modification. acs.orgnih.gov Boronic acid groups have been successfully incorporated into a wide array of materials, including micelles, larger polymeric assemblies, and hydrogels. nih.gov

Synthesis of Functional Polymeric Materials

The synthesis of functional polymeric materials using boronic acid-containing monomers is a modular and effective strategy. Polymers functionalized with boronic acids are often prepared to leverage the unique chemical properties of the boron center. nih.gov The presence of both a hydroxymethyl and a boronic acid group on the same phenyl ring allows for the creation of well-defined functional materials. For instance, the hydroxyl group can readily participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyesters or reaction with diisocyanates to form polyurethanes. This process embeds the phenylboronic acid unit into the polymer chain, imparting its specific functionalities to the bulk material. This approach is fundamental to creating materials for applications ranging from separations to medicine. nih.gov

Incorporation into Chromophoric Systems (e.g., Polyurethane containing Spindle-Type Chromophores)

A significant application of this functional monomer is in the synthesis of advanced optical materials, such as polyurethanes containing specialized chromophores. A close structural analog, 4-(Hydroxymethyl)phenylboronic acid, is specifically noted as a reactant involved in the synthesis of polyurethane containing spindle-type chromophores. sigmaaldrich.com In this process, the hydroxymethyl group reacts with an isocyanate to form the urethane linkage of the polymer backbone. researchgate.net This reaction effectively anchors the boronic acid-bearing stilbene (B7821643) or other chromophoric groups into the polymer structure. researchgate.net The resulting polyurethane ionomers can exhibit interesting optoelectronic properties, such as specific absorption wavelengths and violet-blue light emission, making them suitable for various device applications. researchgate.netmetu.edu.tr The boronic acid moiety within such a system can serve multiple roles, including influencing the intermolecular organization of the chromophores through secondary interactions, thereby modulating the material's bulk nonlinear optical properties.

Development of Responsive and Smart Materials

The boronic acid group is the key to creating responsive or "smart" materials that can react to external stimuli. acs.orgnih.gov Boronic acids act as Lewis acids, accepting an electron pair from a donor, which is fundamental to their responsive behavior. nih.gov This functionality allows polymers incorporating this compound to respond to changes in their environment, such as pH, or to the presence of specific chemical species. acs.orgnih.gov

Thermoresponsive and pH-Responsive Systems

The development of materials that respond to changes in pH and temperature is a major focus of smart materials research. mdpi.com Phenylboronic acids are particularly well-suited for creating pH-responsive systems. In an aqueous solution, the boronic acid group exists in an equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. nih.gov This equilibrium is highly dependent on the pH of the surrounding medium, with the tetrahedral form favored at higher pH. nih.govrsc.org This reversible change in charge and geometry can be harnessed to control the properties of a polymer network. For example, hydrogels can be formed by creating dynamic covalent crosslinks between the boronic acid groups and polymers containing diol functionalities, such as poly(vinyl alcohol) (PVA). rsc.org As the pH changes, the strength and number of these crosslinks are altered, causing the hydrogel to swell or shrink. The specific pKa of the boronic acid, which dictates the pH range of its responsiveness, is influenced by the electronic effects of its substituents—in this case, the electron-donating methyl group and the hydroxymethyl group. rsc.org

Thermo-responsiveness can be engineered by combining the boronic acid monomer with polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAAm). mdpi.com In these dual-stimuli systems, the pH-dependent state of the boronic acid can influence the hydration state of the polymer chains, thereby modulating the LCST and providing multi-faceted control over the material's properties. mdpi.com

Chemoresponsive Material Design

The ability of boronic acids to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol moieties is the foundation of their use in chemoresponsive materials. nih.gov This interaction is particularly strong with sugars, making boronic acid-functionalized polymers excellent candidates for glucose sensing applications. acs.orgnih.gov When a polymer containing this compound is exposed to a diol like glucose, the boronic acid groups bind to the sugar. This binding event can trigger a macroscopic change in the material, such as the swelling of a hydrogel, a change in fluorescence, or the disassembly of nanoparticles. acs.orgnih.gov This response can be highly selective, allowing the material to act as a sensor for a specific target analyte. The design of these materials leverages the dynamic nature of the boronate ester bond, which can form and break in response to the concentration of the target diol, enabling real-time detection and response. nih.gov

Table 1: Responsive Behaviors of Phenylboronic Acid-Functionalized Polymers

| Stimulus | Underlying Mechanism | Resulting Material Response |

|---|---|---|

| pH Change | Reversible transition of the boronic acid from a neutral trigonal state to an anionic tetrahedral state, altering its ability to form boronate ester crosslinks. nih.govrsc.org | Swelling/deswelling of hydrogels, disassembly of nanoparticles, change in surface hydrophilicity. nih.govrsc.org |

| Presence of Diols (e.g., Glucose) | Formation of reversible covalent boronate ester bonds between the boronic acid and the target diol. nih.gov | Change in volume (swelling), fluorescence quenching/enhancement, or colorimetric shifts for sensing applications. acs.orgnih.gov |

| Temperature Change | Modulation of the Lower Critical Solution Temperature (LCST) of a thermoresponsive polymer backbone (e.g., PNIPAAm) through changes in hydrophilicity induced by the boronic acid's state. mdpi.commdpi.com | Phase transition leading to polymer precipitation, hydrogel collapse, or triggered release from micelles above the LCST. mdpi.com |

Engineering of Hydrogel Systems for Controlled Release

A comprehensive search of scientific literature and research databases did not yield specific studies on the engineering of hydrogel systems for controlled release that utilize this compound. While the broader class of phenylboronic acid (PBA) derivatives is extensively researched for creating stimuli-responsive hydrogels, particularly for glucose-triggered drug delivery, specific research findings, detailed data, and kinetic release studies pertaining exclusively to this compound are not available in the reviewed sources.

The general principles of using phenylboronic acid-containing polymers in hydrogels for controlled release are well-established. These systems typically rely on the reversible formation of boronate esters with diol-containing molecules, such as glucose or polyvinyl alcohol (PVA). This interaction can be exploited to create hydrogels that swell or shrink in response to changes in glucose concentration or pH, thereby modulating the release of an encapsulated therapeutic agent. The substitution pattern on the phenyl ring of the boronic acid is known to significantly influence its pKa and, consequently, its binding affinity with diols at physiological pH. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its performance in such systems.

Therefore, the following subsections, which would typically detail the synthesis, stimuli-responsive mechanisms, and drug release kinetics, cannot be populated with scientifically accurate and specific information for this compound as per the available research.

Synthesis and Crosslinking Strategies

No specific information available for this compound.

Stimuli-Responsive Drug Release Mechanisms

No specific information available for this compound.

Kinetic Modeling of Drug Release

No specific information available for this compound.

Conclusion and Future Research Perspectives on 4 Hydroxymethyl 3 Methylphenylboronic Acid

Recapitulation of Key Research Contributions

Currently, there is a notable absence of dedicated research contributions specifically focused on 4-Hydroxymethyl-3-methylphenylboronic acid in peer-reviewed scientific literature. Its existence is primarily documented in chemical supplier catalogs, which provide basic information such as its CAS number. bldpharm.com In contrast, substantial research exists for its isomers and related derivatives. For instance, 4-(Hydroxymethyl)phenylboronic acid is a known reactant for synthesizing biologically active compounds, including mTOR kinase inhibitors and HIV protease inhibitors. sigmaaldrich.comchemicalbook.com Similarly, 3-(Hydroxymethyl)phenylboronic acid is used in the synthesis of inhibitors for Mycobacterium tuberculosis and as a reagent in various metal-catalyzed reactions. medchemexpress.comsigmaaldrich.com The research on these related compounds highlights the potential utility of the boronic acid and hydroxymethyl functional groups in medicinal chemistry and organic synthesis.

Future Directions in Synthetic Methodology and Derivatization

The synthesis of this compound is not well-documented in current literature. However, established methods for synthesizing arylboronic acids could be adapted. A plausible synthetic route could involve the lithiation or Grignard formation from a protected 4-bromo-2-methylbenzyl alcohol followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate, and subsequent deprotection. prepchem.com Another approach could be the palladium-catalyzed cross-coupling of a suitable diboron (B99234) reagent with a protected 4-bromo-2-methylbenzyl alcohol. nih.gov

Future research should focus on optimizing these potential synthetic routes to achieve high yields and purity. Furthermore, the derivatization of this compound presents numerous possibilities. prepchem.com The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The boronic acid moiety can be protected or converted to its corresponding boronate esters, such as the pinacol (B44631) ester, which is known for its stability. chemsrc.com These derivatizations would create a library of novel compounds for further investigation.

Unexplored Therapeutic Avenues and Biological Applications

The biological applications of this compound remain entirely unexplored. Based on the activity of structurally similar compounds, several therapeutic avenues could be investigated. Boronic acids are known to be bioisosteres of carboxylic acids and can form reversible covalent bonds with the active site residues of enzymes, making them attractive as enzyme inhibitors. nih.gov

Given that derivatives of its isomer, 4-(hydroxymethyl)phenylboronic acid, have shown potential as mTOR and HIV protease inhibitors, it would be logical to screen this compound and its derivatives for similar activities. sigmaaldrich.comchemicalbook.com The specific substitution pattern of the methyl and hydroxymethyl groups on the phenyl ring could lead to unique binding interactions and potentially improved selectivity or potency. Future research should involve in vitro screening against a panel of therapeutic targets, including proteases, kinases, and histone deacetylases. nih.gov

Emerging Trends in Advanced Materials and Nanotechnology Integration

The integration of arylboronic acids into advanced materials and nanotechnology is a growing field of research. Arylboronic acids are used in the development of sensors, polymers, and self-assembling systems. For example, 4-(Hydroxymethyl)phenylboronic acid has been involved in the synthesis of polyurethanes with specific chromophores. sigmaaldrich.comchemicalbook.com

The unique structure of this compound could be leveraged for the creation of novel materials. The boronic acid group can act as a recognition site for diols, such as those found in saccharides, making it a candidate for glucose-responsive materials. The hydroxymethyl group offers a site for polymerization or grafting onto surfaces. Future research could explore the incorporation of this compound into polymers for drug delivery, or as a component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for catalysis or gas storage.

Data Tables

Table 1: Research Findings on Related Phenylboronic Acids

| Compound Name | CAS Number | Key Research Findings/Applications | Citations |

| 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | Reactant in synthesis of mTOR kinase and HIV protease inhibitors; used in Suzuki couplings and synthesis of polyurethanes. | sigmaaldrich.comchemicalbook.com |

| 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 | Reactant in synthesis of Mycobacterium tuberculosis inhibitors and PDE4B inhibitors; used in copper-mediated trifluoromethylation. | medchemexpress.comsigmaaldrich.com |

| 4-Tolylboronic acid | 5720-05-8 | Common reagent in Suzuki cross-coupling reactions. | orgsyn.orgnih.gov |

| (3-Hydroxy-4-methylphenyl)boronic acid | 216019-35-1 | Commercially available building block. | bldpharm.com |

Q & A

Q. What are the primary synthetic routes for 4-Hydroxymethyl-3-methylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves reacting aryl halides or triflates with boron-containing reagents (e.g., bis(pinacolato)diboron) under palladium catalysis. Key factors include solvent choice (e.g., THF or DMF), temperature (80–120°C), and ligand selection (e.g., SPhos or XPhos) to stabilize intermediates . Industrial methods use automated reactors for consistency, with yields >80% under optimized conditions. Purification via column chromatography or recrystallization ensures high purity (>95%) for laboratory use .

Q. How do the hydroxymethyl and methyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The hydroxymethyl group enhances solubility in polar solvents (e.g., water or ethanol), facilitating homogeneous reactions, while the methyl group stabilizes the boronic acid via steric hindrance, reducing protodeboronation. NMR studies show that electron-donating methyl groups increase boronate stability, enabling room-temperature reactions with aryl halides .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon) at 2–8°C in amber vials minimizes degradation. FTIR and HPLC analyses confirm stability for >6 months under these conditions, but prolonged exposure to moisture reduces reactivity by 20–30% .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective coupling using this compound?

Chiral ligands (e.g., Binap or Josiphos) and asymmetric catalysis in aprotic solvents (e.g., toluene) improve enantiomeric excess (ee). A study using Pd(OAc)₂ with (R)-Binap achieved 85% ee at 60°C, though yields dropped to 65% compared to non-chiral systems. Kinetic studies suggest slower transmetallation due to steric effects from substituents .

Q. What analytical techniques resolve structural ambiguities in boronate intermediates?

Multi-nuclear NMR (¹¹B and ¹H) identifies boron coordination states, while X-ray crystallography confirms spatial arrangement of substituents. Mass spectrometry (HRMS-ESI) detects impurities like deboronated byproducts (<2% in optimized syntheses) .

Q. How do substituent electronic effects impact catalytic cycle efficiency?

Hammett studies reveal the methyl group’s +I effect accelerates oxidative addition but slows reductive elimination. DFT calculations show a 0.3 eV higher activation barrier for reductive elimination compared to unsubstituted phenylboronic acids, requiring higher temperatures (100–120°C) for completion .

Q. What strategies address contradictory data on protodeboronation rates in aqueous vs. anhydrous media?

Contradictions arise from solvent-dependent equilibria: in water, protodeboronation occurs rapidly (t₁/₂ = 2 hrs at pH 7), while anhydrous DMSO stabilizes the boronate (t₁/₂ > 24 hrs). Buffering at pH 9–10 with Na₂CO₃ or using phase-transfer catalysts (e.g., TBAB) minimizes decomposition in biphasic systems .

Q. Can this compound be used in bioorthogonal labeling, and what modifications are needed?

The hydroxymethyl group allows conjugation to biomolecules (e.g., antibodies) via esterification or click chemistry. In vitro studies show >90% labeling efficiency with fluorophores, but in vivo applications require PEGylation to reduce renal clearance and improve bioavailability .

Methodological Guidelines

- Synthetic Optimization : Use DoE (Design of Experiments) to screen catalysts, ligands, and solvents .

- Stability Testing : Monitor degradation via LC-MS and adjust storage protocols dynamically .

- Data Validation : Cross-reference NMR shifts with computational models (e.g., Gaussian) to confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.